4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine
Description
Properties
Molecular Formula |
C13H11N3OS |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
4-[5-(4-aminophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c14-9-3-1-8(2-4-9)11-5-6-12(17-11)10-7-18-13(15)16-10/h1-7H,14H2,(H2,15,16) |
InChI Key |
JBGISTPVXWZQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CSC(=N3)N)N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis with α-Haloketone Intermediates
The Hantzsch reaction remains a cornerstone for thiazole ring formation. For 4-(5-(4-aminophenyl)furan-2-yl)thiazol-2-amine, this method involves bromination of a furan-containing ketone precursor. For example, 1-(4-chlorothiophen-2-yl)ethanone undergoes bromination with Br₂ in ether to yield 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, which is subsequently condensed with thiourea to form the thiazole core . Adapting this approach for furan derivatives, 5-(4-aminophenyl)furan-2-carbaldehyde may serve as the α-haloketone precursor.
Critical parameters include:
-
Reaction time : 2–5 hours for bromination, 5–24 hours for condensation .
-
Solvents : Ethanol, ether, or dimethylformamide (DMF).
Convergent Synthesis via Heterocyclization and Cross-Coupling
A convergent strategy combines separately synthesized furan and thiazole modules. Source demonstrates this using 1,3-thiazol-2-amine and 5-methyl-1,3-thiazol-2-amine, which react with 3-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamides. For the target compound, the 4-aminophenyl-furan moiety is introduced via Suzuki-Miyaura coupling. Key steps include:
-
Furan-aryl coupling : 5-bromofuran-2-carbaldehyde reacts with 4-aminophenylboronic acid under Pd catalysis .
-
Thiazole formation : The resulting furan-aldehyde is converted to an α-haloketone (e.g., using N-bromosuccinimide) and condensed with thiourea .
-
Purification : Column chromatography (silica gel, DCM/MeOH) yields the final product .
Optimization Note : Microwave irradiation (90°C, 30 minutes) improves reaction efficiency, achieving yields up to 95% .
Bromination-Condensation Sequential Protocol
This two-step method, adapted from source , involves:
-
Bromination : 5-(4-aminophenyl)furan-2-yl ethanone is treated with Br₂ or N-bromosuccinimide (NBS) to generate α-bromoethanone.
-
Thiourea condensation : The brominated intermediate reacts with thiourea in ethanol under reflux, forming the thiazole ring via nucleophilic substitution.
Typical Conditions :
-
Temperature : 70°C–80°C for condensation.
One-Pot Multi-Component Reactions (MCRs)
Green chemistry approaches utilize MCRs to minimize steps. Source reports a catalyst-free synthesis of thiazoles using water as a solvent. For the target compound, a one-pot reaction could involve:
-
Components : 4-aminophenylboronic acid, furfural, thiourea, and α-bromoacetophenone.
-
Conditions : Reflux in ethanol/water (1:1) for 6–8 hours.
Advantages : Reduced waste and time, though scalability challenges persist.
Microwave-Assisted Synthesis
Microwave heating enhances reaction kinetics. Source details a protocol for analogous thiazoles:
-
Microwave cyclization : A mixture of α-bromoethanone and thiourea in methanol is irradiated at 90°C for 30 minutes.
-
Work-up : Crude product is washed with cold ethanol to isolate pure thiazole .
Key Data :
Characterization and Analytical Validation
Successful synthesis requires rigorous characterization:
-
NMR Spectroscopy :
-
Mass Spectrometry : Molecular ion peak at m/z 257.31 (C₁₃H₁₁N₃OS) .
-
HPLC : Purity >95% using C18 columns (MeOH/H₂O mobile phase) .
Comparative Analysis of Methods
| Method | Steps | Time | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Hantzsch Synthesis | 3–4 | 8–24 h | 45–59 | Well-established protocol |
| Convergent Synthesis | 4–5 | 24–48 h | 50–70 | Modular flexibility |
| Microwave-Assisted | 1–2 | 0.5–1 h | 85–95 | Rapid and high-yielding |
| One-Pot MCRs | 1 | 6–8 h | 75–90 | Eco-friendly, fewer steps |
Chemical Reactions Analysis
Formation of the Thiazole Core
The thiazole ring is typically synthesized via cyclization reactions involving thiourea and carbonyl compounds. For example, the reaction of phenacyl bromide with thiourea in ethanol generates intermediates like 2-aminothiazole derivatives . Subsequent acetylation or substitution steps can modify the core structure.
Incorporation of the Furan Substituent
Furan-2-yl groups are often introduced through condensation reactions with substituted benzaldehydes or via Suzuki coupling. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) involves a Suzuki reaction between 2-amino-5-bromothiazole and 4-fluorophenylboric acid . Analogously, the furan moiety in the target compound may be added via similar coupling or condensation methods.
Attachment of the 4-Aminophenyl Group
The 4-aminophenyl substituent likely arises from nucleophilic aromatic substitution or coupling reactions. For example, in related thiazole derivatives, aryl diazonium chlorides or substituted benzaldehydes react with thiazole intermediates to introduce aromatic substituents .
Thiazole Ring Formation
The thiazole ring forms through a cyclization reaction involving thiourea and a carbonyl compound (e.g., ethyl acetoacetate). This step typically proceeds via nucleophilic attack of thiourea’s sulfur on the carbonyl carbon, followed by cyclization and elimination of water .
Multi-Component Reactions
Multi-component reactions are common in synthesizing complex thiazole derivatives. For example, the reaction of thiazole intermediates with substituted benzaldehydes and thiourea produces pyrimidine scaffolds . These methods may be adapted to incorporate the furan and 4-aminophenyl groups.
Functional Group Modifications
Post-synthesis modifications include:
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities, primarily due to the presence of the thiazole and furan moieties, which are known for their pharmacological significance.
Anticancer Activity
Research indicates that derivatives of 2-aminothiazole, including compounds similar to 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine, possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) with IC50 values often in the low micromolar range .
Table 1 summarizes the anticancer activity of selected thiazole derivatives:
| Compound | Target Cancer Cell Lines | IC50 (µM) |
|---|---|---|
| 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine | A549, HeLa, HT29 | TBD |
| Compound X | Karpas299 | 2.01 |
| Compound Y | MCF7 | TBD |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Table 2 lists the antimicrobial activity against selected pathogens:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
Synthesis Pathways
The synthesis of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine typically involves multi-step reactions that incorporate both thiazole and furan derivatives. The synthetic routes often utilize intermediates that undergo cyclization or substitution reactions to yield the final product.
Common Synthetic Routes
- Thiazole Formation : The initial step usually involves the reaction of thiourea with α-haloketones to form thiazole rings.
- Furan Substitution : Subsequent reactions involve introducing furan moieties through electrophilic aromatic substitution or via coupling reactions with furan derivatives.
Therapeutic Potential
Given its diverse biological activities, 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine holds promise as a lead compound for drug development in several therapeutic areas:
Cancer Therapy
The compound's ability to selectively target cancer cells while sparing normal cells suggests its potential as an anticancer agent. Ongoing research aims to optimize its structure for enhanced potency and reduced side effects.
Antimicrobial Drug Development
With rising antibiotic resistance, compounds like 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine could be explored as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Rings
4-(4′-Nitrophenyl)thiazol-2-amine (Compound 7)
- Structure : Thiazole ring substituted with a 4-nitrophenyl group.
- Synthesis: Cyclization of p-nitro acetophenone with thiourea in ethanol .
- Key Differences: The nitro group (-NO₂) is electron-withdrawing, reducing electron density on the thiazole ring compared to the electron-donating amino group (-NH₂) in the target compound. This difference impacts reactivity, solubility, and biological interactions. Nitro derivatives are often intermediates for further functionalization (e.g., reduction to amines) .
4-(4-Methoxyphenyl)thiazol-2-amine
- Structure : Thiazole ring with a 4-methoxyphenyl substituent.
- Key Differences: The methoxy group (-OCH₃) is moderately electron-donating, enhancing lipophilicity compared to the polar -NH₂ group.
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- Structure : Thiazole linked to a fluorinated and methoxylated phenyl group.
- Key Differences: Fluorine introduces electronegativity and metabolic stability, while methoxy contributes to steric bulk. The combined effects may enhance binding to hydrophobic enzyme pockets compared to the target compound’s aminophenyl group .
Heterocyclic Core Modifications
Thiadiazole Derivatives (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine)
- Structure : Thiadiazole ring replaces thiazole, with a chlorobenzylidene substituent.
- Key Differences: Thiadiazoles exhibit greater π-electron deficiency due to the additional nitrogen atom, altering electronic interactions. These compounds are known for insecticidal and fungicidal activities, suggesting divergent biological roles compared to thiazole-based analogs .
1,3,4-Thiadiazole-2-amines (e.g., 5-(pyridine-4yl)-1,3,4-thiadiazole-2-amine)
- Structure : Thiadiazole core with pyridinyl substituents.
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Melting Point (°C) | Solubility Trends |
|---|---|---|---|---|
| 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine | 284.33 | -NH₂, furan | Not reported | Moderate (polar solvents) |
| 4-(4′-Nitrophenyl)thiazol-2-amine | 235.25 | -NO₂ | High (crystalline) | Low (non-polar solvents) |
| 4-(4-Methoxyphenyl)thiazol-2-amine | 206.27 | -OCH₃ | 98–100 | Moderate (DMF, ethanol) |
| 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine | 224.25 | -F, -OCH₃ | Not reported | High (organic solvents) |
Biological Activity
4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound integrates a thiazole ring with a furan moiety, presenting unique structural features that may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies with similar compounds.
The biological activity of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to DNA double-strand breaks, ultimately resulting in cell death, particularly in cancer cells.
Potential Targets
- Topoisomerase II : Inhibition leads to cytotoxic effects in rapidly dividing cells.
- Acetylcholinesterase (AChE) : Similar compounds have demonstrated significant AChE inhibitory activity, which may suggest potential applications in treating neurodegenerative diseases like Alzheimer's .
Biological Activity and Therapeutic Applications
Research indicates that 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine exhibits promising anticancer properties. Its structural components allow it to effectively bind to various biological targets, potentially leading to therapeutic applications in cancer treatment.
Anticancer Activity
A study highlighted the compound's cytotoxic effects against several cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in treated cells. The compound's mechanism involves the disruption of cellular processes critical for tumor growth .
Comparative Studies
The uniqueness of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine can be illustrated through comparative analysis with similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-(Furan-2-yl)thiazol-2-amine | Furan and thiazole rings | Anticancer properties against leukemia cells |
| 4-(4-Bromophenyl)thiazol-2-amine | Bromine substitution on phenyl | Enhanced antibacterial activity |
| 5-(4-Aminophenyl)furan-2-thiazole | Aminophenyl substitution | Potential antibacterial properties |
This table highlights how variations in structural features can influence biological activity, emphasizing the distinctiveness of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine due to its furan-thiazole combination .
Case Studies
Several case studies have documented the efficacy of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine significantly reduced viability in human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
- Molecular Docking Studies : Computational analyses revealed strong binding affinities to target proteins involved in cancer progression, supporting the hypothesis that this compound can serve as a lead for drug development aimed at various malignancies .
Q & A
Q. Advanced
- Molecular docking : Screens against target proteins (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock Vina.
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- ADMET prediction : Tools like SwissADME assess solubility and metabolic stability to prioritize derivatives .
What primary biological activities have been reported for this compound?
Basic
Reported activities include:
- Antimicrobial : Inhibition of S. aureus (MIC: 8–16 µg/mL) and C. albicans via membrane disruption .
- Anticancer : Apoptosis induction in MCF-7 cells (IC₅₀: ~20 µM) through ROS generation .
- Antifungal : Disruption of ergosterol biosynthesis in Aspergillus spp. .
How do structural modifications alter pharmacokinetic properties?
Q. Advanced
- Lipophilicity : Adding fluorobenzyl groups (logP ↑) enhances membrane permeability but may reduce solubility .
- Bioisosteric replacement : Replacing thiazole with oxadiazole improves metabolic stability .
- Prodrug strategies : Phosphate esters enhance aqueous solubility for in vivo testing .
What design principles improve bioactivity in derivatives?
Q. Basic
- Heterocyclic hybridization : Furan-thiazole hybrids enhance π-π stacking with target enzymes.
- Substituent positioning : Electron-donating groups (e.g., -NH₂) on the phenyl ring boost antimicrobial potency .
What strategies mitigate poor solubility in biological assays?
Q. Advanced
- Salt formation : Hydrochloride salts improve water solubility.
- Nanoformulation : Liposomal encapsulation enhances bioavailability .
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to prevent cytotoxicity .
How is target engagement validated in cellular assays?
Q. Advanced
- Competitive inhibition : Co-treatment with known enzyme inhibitors (e.g., ciprofloxacin for DNA gyrase) reverses bioactivity.
- CRISPR-Cas9 knockout : Eliminate putative targets (e.g., ROS1 kinase) to confirm mechanistic pathways .
- Fluorescent probes : Conjugate with BODIPY for subcellular localization tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
